4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid
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Overview
Description
4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid is an organic compound with a complex structure It is characterized by the presence of two 4-methylphenyl groups attached to a central pentanoic acid backbone through carbamoyl and oxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid can be achieved through a multi-step process involving the following key steps:
Friedel-Crafts Acylation: This step involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(4-methylphenyl)-4-oxobutanoic acid.
Carbamoylation: The intermediate product is then reacted with an appropriate isocyanate to introduce the carbamoyl groups.
Esterification: The final step involves the esterification of the carbamoyl intermediate with phenol derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid involves its interaction with specific molecular targets. The carbamoyl groups may interact with enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic acid: This compound shares a similar backbone but lacks the carbamoyl and oxy linkages.
4-Methoxycarbonylphenylboronic acid: Although structurally different, it shares some functional similarities in terms of reactivity.
Uniqueness
4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid is unique due to its combination of carbamoyl and oxy linkages, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6625-41-8 |
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Molecular Formula |
C33H32N2O6 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
4,4-bis[4-[(4-methylphenyl)carbamoyloxy]phenyl]pentanoic acid |
InChI |
InChI=1S/C33H32N2O6/c1-22-4-12-26(13-5-22)34-31(38)40-28-16-8-24(9-17-28)33(3,21-20-30(36)37)25-10-18-29(19-11-25)41-32(39)35-27-14-6-23(2)7-15-27/h4-19H,20-21H2,1-3H3,(H,34,38)(H,35,39)(H,36,37) |
InChI Key |
XNSVPCIVAJZKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C(C)(CCC(=O)O)C3=CC=C(C=C3)OC(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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